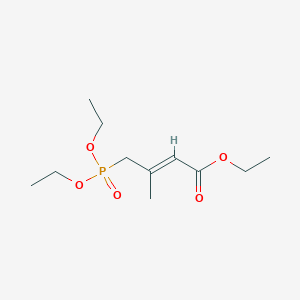

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate

説明

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is a compound involved in various synthetic pathways, including the Arbuzov reaction, which is a pivotal method in its synthesis and modification. Its structure and reactivity make it a valuable intermediate for the production of a range of chemical entities.

Synthesis Analysis

The synthesis of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate often involves reactions such as the Arbuzov reaction. For instance, the Arbuzov reaction carried out with ethyl chloroacetate and triethyl phosphate produces an intermediate, which is then reacted with 2-bromopropane to yield the target compound with an overall yield of 79.1% (C. Nhu, 2013).

科学的研究の応用

Intramolecular Cyclization Studies : It's utilized in examining the spontaneous intramolecular cyclization of diethyl acetylsuccinate (Duus, 1978).

Synthesis of Fluorinated Building Blocks : This compound is instrumental in the synthesis of 3-fluorofuran-2(5H)-ones, which are novel fluorinated building blocks (Pomeisl et al., 2007).

Anticancer Therapy : It's used in synthesizing new compounds that have potential applications in anticancer therapy (Valla et al., 2005).

Synthesis of Lactones and Lactams : It plays a role in the synthesis of β-aryl-α-methylidene-γ-lactones and β-aryl-α-ethyl-β-methylidene-γ-lactams, with potential cytotoxic evaluation (Albrecht et al., 2010).

Bisphosphorylated 2-Furoic Acid Derivatives : It's used in synthesizing bisphosphorylated 2-furoic acid and its derivatives (Pevzner, 2015).

Intermediate in Lactone and Lactam Synthesis : It serves as an intermediate in the synthesis of α-alkylidene-γ2-lactones and lactams (Blaszczyk et al., 2004).

Stereochemistry of 3-Substituted 2-Methylbut-2-enoic Acid Derivatives : This compound aids in the synthesis and study of the stereochemistry of certain 3-substituted 2-methylbut-2-enoic acid derivatives (Brettle et al., 1973).

Synthesis of Aryl-Hydroxy-Naphthoates and Unsaturated Esters : It is used in synthesizing 4-aryl-2-hydroxy-1-naphthoates and β,β-unsaturated esters (Taylor & Davies, 1983).

Preparation of Fluorinated Lignan Intermediates : The compound is used in the preparation of intermediates for fluorinated lignans (Kvíčala et al., 2000).

Study of Nonhydrogen Bonding Interactions : It's utilized in researching rare nonhydrogen bonding interactions and their effects on crystal packing (Zhang et al., 2011).

Synthesis of Various Compounds : Ethyl 4,5-bis(diethoxyphosphorylmethyl)-3-furoate, a related compound, is used for the synthesis of various compounds (Pevzner, 2016).

Biohydrogenation Studies : Ethyl 4,4-dimethoxy-3-methylbut-2-enoate, a similar compound, is a substrate for biohydrogenation with fermenting Saccharomyces cerevisiae (Ferraboschi et al., 1987).

High Enantioselective Chemical Reactions : Ethyl 2-hydroxy-4-arylbutyrate, another related compound, is useful for its high enantioselectivity in chemical reactions (Meng et al., 2008).

Synthesis of Difluoromethylphosphonate-substituted Nitrogen Heterocycles : Ethyl 3-(diethoxyphosphoryl)-3,3-difluoropyruvate, a compound with a similar structure, is used in the synthesis of these heterocycles and shows reactivity in C-hydroxyalkylation of aromatic amines (Pasternak et al., 2000).

Potent Anticancer Agent : Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is a potent anticancer agent with high cytotoxic activity against various cancer cell lines (Jakubowski et al., 2017).

Phosphorylation Applications : It is also useful in the phosphorylation of other compounds, such as ethyl acetoacetate and acetylacetone (Kirakosyan et al., 2012).

Wittig Reaction Applications : The Wittig reaction with this compound affords alkyl E-4-(furyl)-4-(diethoxyphosphoryl)but-3(2)-enoates for various scientific applications (Pevzner, 2017).

Tricyclic Product Synthesis : It is a tricyclic product from the reaction between penicillin-derived thiazoloazetidinones and ethyl diazoacetate (Mara et al., 1982).

Synthesis Yield Study : A study on its synthesis yielded 79.1% of the target compound (Nhu, 2013).

特性

IUPAC Name |

ethyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21O5P/c1-5-14-11(12)8-10(4)9-17(13,15-6-2)16-7-3/h8H,5-7,9H2,1-4H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKGPUSERILONW-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)CP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/CP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S,6S,7R,8S)-8-(Hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B42363.png)